2-Dimethylaminopyridin-4-ol
Description
Contextual Significance of Substituted Pyridine (B92270) Scaffolds in Organic Synthesis
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in chemistry. When substituted with various functional groups, it gives rise to a vast and important class of molecules known as pyridine derivatives. These scaffolds are ubiquitous in nature and synthetic chemistry, forming the core of numerous essential compounds, including vitamins like niacin and pyridoxine, coenzymes, and alkaloids. nih.gov
In the realm of pharmaceuticals, the pyridine scaffold is of paramount importance. It is a key component in a multitude of FDA-approved drugs, demonstrating its versatility in medicinal chemistry. sigmaaldrich.com The presence of the nitrogen atom in the ring imparts specific properties, such as improved water solubility and the ability to form hydrogen bonds, which are often desirable in drug candidates. nih.govacs.org The structural unit of substituted pyridines is found in drugs with a wide range of therapeutic applications, from antihypertensives to anticancer agents. sigmaaldrich.com Synthetic chemists are continually focused on developing new analogues that utilize pyridine templates to explore their mechanisms of action and discover new pharmaceutical leads. mdpi.com The significance of this scaffold is underscored by the sheer volume of research and publications dedicated to its synthesis and application. nih.govmdpi.com
Structural Classification and Nomenclature of Aminopyridinol Derivatives
Aminopyridinol derivatives are a subclass of substituted pyridines characterized by the presence of at least one amino group (-NH₂, -NHR, or -NR₂) and at least one hydroxyl group (-OH) attached to the pyridine ring. The nomenclature of these compounds follows standard IUPAC guidelines, where the positions of the substituents on the pyridine ring are indicated by numbers, with the nitrogen atom typically assigned position 1.
The subject of this article, 2-Dimethylaminopyridin-4-ol , illustrates this naming convention:
Pyridine: The core is a six-membered aromatic ring with one nitrogen atom.
-ol: A hydroxyl (-OH) group is attached to the ring. Its position is indicated by the number '4', making it a pyridin-4-ol.
2-Dimethylamino: A dimethylamino group (-N(CH₃)₂) is attached to the ring at the '2' position.
This specific substitution pattern places an electron-donating dimethylamino group and an electron-donating/proton-donating hydroxyl group on the pyridine ring. This combination of functional groups is expected to influence the molecule's electronic properties, basicity, and reactivity. While pyridinols can exist in equilibrium with their pyridone tautomers, the aromatic pyridinol form is often a significant contributor.
Overview of Academic Research Trajectories for Related Aminopyridine Catalysts
Research into aminopyridine derivatives has been extensive, particularly concerning their application as catalysts in organic synthesis. The most prominent and widely studied member of this family is an isomer of the title compound, 4-Dimethylaminopyridine (B28879) (DMAP) . DMAP is recognized as a highly efficient nucleophilic catalyst for a wide array of chemical transformations, most notably acylation and esterification reactions. wikipedia.orgmerckmillipore.comcommonorganicchemistry.com
The catalytic power of DMAP stems from the electron-donating dimethylamino group at the 4-position, which significantly increases the nucleophilicity of the pyridine ring nitrogen. wikipedia.org This enhanced nucleophilicity allows it to react with acylating agents, such as acid anhydrides, to form a highly reactive N-acylpyridinium intermediate. sigmaaldrich.com This intermediate is then readily attacked by nucleophiles like alcohols, even sterically hindered ones, to form the desired ester, regenerating the DMAP catalyst in the process. commonorganicchemistry.comsigmaaldrich.com Rate enhancements of several orders of magnitude have been observed for reactions catalyzed by DMAP compared to pyridine alone. solubilityofthings.com
Academic research in this area continues to evolve with several key trajectories:
Development of More Potent Catalysts: Scientists have synthesized and studied various analogues of DMAP, including bicyclic and tricyclic derivatives, in an effort to create even more effective catalysts with enhanced activity. researchgate.net
Asymmetric Catalysis: Chiral versions of aminopyridine catalysts have been developed for use in enantioselective reactions, which are crucial for the synthesis of single-enantiomer pharmaceuticals.
Immobilization on Solid Supports: To simplify catalyst removal and recycling, researchers have immobilized DMAP and its derivatives on polymeric supports. solubilityofthings.com
Expanding Catalytic Scope: The application of aminopyridine catalysts has been extended beyond acylations to include silylations, tritylations, and various coupling reactions. sigmaaldrich.comnih.gov The combination of DMAP or its N-oxide derivative with reagents like 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) has proven effective for challenging reactions like macrolactamization. nih.govacs.org
Properties of 4-Dimethylaminopyridine (DMAP)
To provide context on a closely related, well-characterized aminopyridine, the properties of 4-Dimethylaminopyridine (DMAP) are presented below.
| Property | Value |
| Chemical Formula | C₇H₁₀N₂ |
| Molar Mass | 122.17 g/mol sigmaaldrich.com |
| Appearance | White to off-white solid/crystalline powder sigmaaldrich.com |
| Melting Point | 110-113 °C sigmaaldrich.com |
| Boiling Point | 162 °C at 50 mmHg sigmaaldrich.com |
| Water Solubility | 76 g/L (25 °C) |
| pKa (of conjugate acid) | 9.6 (in water) sigmaaldrich.com |
| Primary Use | Nucleophilic catalyst in organic synthesis wikipedia.orgmerckmillipore.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(dimethylamino)-1H-pyridin-4-one |
InChI |
InChI=1S/C7H10N2O/c1-9(2)7-5-6(10)3-4-8-7/h3-5H,1-2H3,(H,8,10) |
InChI Key |
DDACVYQISSURJG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=O)C=CN1 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Catalytic Pathways
Mechanistic Principles of Nucleophilic Organocatalysis by Aminopyridine Derivatives (e.g., 4-Dimethylaminopyridine)
4-Dimethylaminopyridine (B28879) (DMAP) is a superior nucleophilic catalyst compared to pyridine (B92270) for a multitude of reactions. wikipedia.orglibretexts.org Its heightened reactivity is attributed to the electron-donating dimethylamino group at the C4 position, which stabilizes the key intermediate formed during catalysis through resonance. wikipedia.orglibretexts.org This enhanced basicity and nucleophilicity make DMAP an exceptionally efficient catalyst for acyl transfer and other reactions. youtube.com For instance, in acylations, DMAP can accelerate reaction rates by a factor of up to 10,000 compared to pyridine. libretexts.orgcommonorganicchemistry.com
The general principle of nucleophilic catalysis by DMAP involves the initial reaction of the catalyst with an electrophilic reagent (e.g., an acid anhydride) to form a highly reactive cationic intermediate. This intermediate is then more susceptible to attack by a primary nucleophile, such as an alcohol, to yield the final product and regenerate the catalyst. wikipedia.orgchemeurope.com
Formation and Reactivity of Acylpyridinium Intermediates in Acyl Transfer Reactions
The cornerstone of DMAP's catalytic activity in acyl transfer reactions is the formation of a 1-acyl-4-dimethylaminopyridinium salt. libretexts.orgchemeurope.com This intermediate is generated when the nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic acyl source, such as an acyl chloride or anhydride (B1165640). libretexts.org
The resulting acylpyridinium ion is a significantly more potent acylating agent than the initial anhydride or acyl chloride. libretexts.org This heightened reactivity stems from the positive charge on the pyridine ring, which makes the acyl group highly electrophilic. The stability of this intermediate is enhanced by resonance, where the positive charge is delocalized onto the exocyclic dimethylamino group. libretexts.org This stabilization leads to a higher equilibrium concentration of the reactive acylpyridinium salt, facilitating rapid acyl transfer even to sterically hindered or poorly nucleophilic substrates. libretexts.orgscripps.edu The reaction of this intermediate with a nucleophile, like an alcohol, proceeds to form the ester product and release the DMAP catalyst. wikipedia.orgchemeurope.com
Influence of Auxiliary Bases on Catalytic Efficiencies and Reaction Rates
In many DMAP-catalyzed reactions, a stoichiometric auxiliary base, typically a sterically hindered amine like triethylamine (B128534) (TEA) or pyridine, is employed. wikipedia.orgchemeurope.com This base does not participate directly in the nucleophilic activation of the acylating agent. Instead, its primary role is to act as an acid scavenger. wikipedia.orgchemeurope.com
During the acylation of an alcohol, for example, a proton is released from the alcohol's hydroxyl group. Additionally, the reaction can produce acidic byproducts, such as carboxylic acid from the use of an anhydride. chemeurope.com These acidic species can protonate the highly basic DMAP catalyst, forming a catalytically inactive pyridinium (B92312) salt. The auxiliary base, being less nucleophilic but sufficiently basic, neutralizes these acidic byproducts, preventing the deactivation of the DMAP catalyst and ensuring efficient catalytic turnover. wikipedia.orgchemeurope.com Theoretical and experimental studies have shown that the reaction is typically zero-order with respect to the auxiliary base, confirming its role in catalyst regeneration rather than direct involvement in the rate-determining step. nih.gov
Catalytic Applications in Esterification and Acylation Processes
DMAP is a widely used catalyst for esterification and acylation reactions, demonstrating high efficiency under mild conditions. semanticscholar.orgacademie-sciences.fr It is particularly effective for the acylation of sterically hindered alcohols and phenols that react sluggishly under other conditions. commonorganicchemistry.comtaylorandfrancis.com The use of DMAP with an acid anhydride is a standard method for preparing esters. chemeurope.com
The Steglich esterification is a prominent example where DMAP is used catalytically with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the esterification of carboxylic acids with alcohols. commonorganicchemistry.comresearchgate.net In this process, the carboxylic acid is activated by DCC, and DMAP then acts as a nucleophilic catalyst to form the highly reactive acylpyridinium intermediate, which is subsequently attacked by the alcohol. youtube.comresearchgate.net
Below is a table summarizing the catalytic effect of DMAP in various acylation reactions.
| Acylating Agent | Substrate | Catalyst System | Observation | Reference(s) |
| Acetic Anhydride | tert-Butanol | DMAP | Efficient acetylation of a sterically hindered alcohol. | nih.gov |
| Acetic Anhydride | m-Chloroaniline | DMAP | Rate constant is ~5900 times greater than with pyridine. | sigmaaldrich.com |
| Benzoyl Chloride | Mesitol | DMAP | High yield (98%) acylation of a hindered phenol. | semanticscholar.org |
| Dicarboxylic Anhydrides | Alcohols | DMAP | Effective for lactonization. | semanticscholar.org |
| Phthalic Anhydride | Ynamine | DMAP | Alters the course of the reaction to favor the desired product. | sigmaaldrich.com |
Utility in Stereoselective Transformations (e.g., Kinetic Resolution)
Chiral, non-racemic derivatives of DMAP have been developed as highly effective catalysts for asymmetric synthesis, particularly in the kinetic resolution of secondary alcohols. wikipedia.orgacs.org In a kinetic resolution, the chiral catalyst preferentially acylates one enantiomer of a racemic alcohol at a faster rate, allowing for the separation of the unreacted, enantioenriched alcohol and the acylated product. acs.org
Planar-chiral DMAP analogues, where the chirality is due to the substitution pattern on the pyridine ring, have proven to be particularly successful. wikipedia.org These catalysts can achieve high selectivity factors (s), which represent the ratio of the reaction rates for the two enantiomers. This methodology provides a powerful tool for accessing optically pure alcohols, which are valuable building blocks in the synthesis of complex molecules. acs.orgprinceton.edu
Catalytic Activity in Specific Named Reactions (e.g., Baylis-Hillman, Steglich Rearrangement)
Beyond general acylation, DMAP serves as a potent catalyst in several named reactions:
Baylis-Hillman Reaction : While traditionally catalyzed by DABCO, DMAP has been shown to be a superior mediator for certain variations of the Baylis-Hillman reaction, such as the annulative condensation of salicylaldehydes and acrylonitrile (B1666552) to form 3-cyano-2H-chromenes. researchgate.netnih.gov It is particularly effective in the hydroxymethylation of cyclohexenones with aqueous formaldehyde, where DABCO is unsuitable due to steric hindrance. researchgate.net
Steglich Rearrangement : This reaction involves the rearrangement of O-acylisoureas (formed from DCC and carboxylic acids) to N-acylureas. However, in the presence of DMAP and an alcohol, the intermediate is efficiently trapped to form an ester, which is the basis of the Steglich esterification. wikipedia.orgcommonorganicchemistry.com DMAP also catalyzes the rearrangement of acyloxyoxazoles to oxazolinones at a rate approximately 10,000 times faster than pyridine. sigmaaldrich.com
Dakin-West Reaction : This reaction transforms an α-amino acid into an α-acetylaminoalkyl methyl ketone. The use of catalytic amounts of DMAP allows the reaction to proceed under mild conditions, tolerating sensitive protecting groups. researchgate.net
Role in Polymerization Reactions (e.g., Epoxy Monomers, Poly(lactide) Synthesis)
DMAP also functions as an effective initiator and catalyst in polymerization chemistry.
Epoxy Monomers : DMAP can initiate the anionic homopolymerization of epoxy monomers like phenyl glycidyl (B131873) ether (PGE) and diglycidyl ether of bisphenol A (DGEBA). researchgate.netconicet.gov.ar Compared to traditional tertiary amine initiators, DMAP leads to higher polymerization rates and longer primary polymer chains. researchgate.net This results in polymer networks with high crosslink density and high glass transition temperatures. conicet.gov.ar
Poly(lactide) Synthesis : In the ring-opening polymerization of lactide to form poly(lactic acid) (PLA), DMAP can be used as a catalyst. taylorandfrancis.com It is also employed in the post-polymerization modification of PLA. For instance, in the synthesis of PLA-based block copolymers, DMAP is used with DCC to couple a reactive chain transfer agent to the end of a PLA chain, enabling subsequent RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. researchgate.netnih.gov
Investigation of Radical Chain Oxidation Mechanisms Involving Aminopyridines
Aminopyridines exhibit significant reactivity with radical species, leading to the formation of various intermediates and products through radical chain mechanisms. The position of the amino group on the pyridine ring and the nature of the radical species are critical factors that determine the reaction pathway.
Hydroxyl radicals (•OH) react readily with both 2-aminopyridine (B139424) and 3-aminopyridine (B143674), primarily through the formation of OH-adduct species. In the case of 2-aminopyridine, these adducts can further react to form peroxy radicals. Research has shown that the one-electron oxidation of 3-aminopyridine is comparatively easier than that of 2-aminopyridine.
In modern synthetic chemistry, N-aminopyridinium salts have emerged as effective precursors for generating aminyl radicals under visible light photoredox conditions. The process involves a single electron transfer to the N-aminopyridinium salt, which leads to the homolytic cleavage of the N–N bond. This cleavage releases a pyridine molecule and produces an activated N-centered radical, which can then participate in subsequent reactions, such as addition to alkenes.
Furthermore, N-alkoxypyridinium salts can be used to achieve monoalkylation of pyridines through a radical chain process. Mechanistic proposals suggest that a methoxyl radical can sustain the chain reaction. This process avoids the need for a stoichiometric oxidant and proceeds under neutral conditions.
| Aminopyridine Derivative | Radical Species | Reaction Type | Key Findings |
| 2-Aminopyridine | Hydroxyl Radical (•OH) | Radical Addition / Oxidation | Forms OH-adducts which can lead to peroxy radicals. |
| 3-Aminopyridine | Hydroxyl Radical (•OH) | Radical Addition / Oxidation | Forms OH-adducts; one-electron oxidation is relatively easier than for 2-aminopyridine. |
| N-Aminopyridinium Salts | N-centered Aminyl Radical | Photocatalytic Radical Generation | Homolytic N-N bond cleavage upon single electron transfer produces an aminyl radical and pyridine. |
| N-Methoxypyridinium Salts | Alkyl & Methoxyl Radicals | Radical Chain Alkylation | A methoxyl radical propagates the chain, enabling monoalkylation without a stoichiometric oxidant. |
Nucleophilic Rearrangement Pathways Promoted by Aminopyridine Catalysis
Aminopyridine derivatives can act as powerful nucleophilic catalysts that promote rearrangement reactions, and in some cases, can themselves undergo rearrangement. These pathways often provide access to complex molecular architectures from simpler precursors.
A notable example involves the rearrangement of 3-halo-4-aminopyridines. nih.govacs.orgacs.org When treated with acyl chlorides, the initially formed N-acylated intermediate undergoes an intramolecular nucleophilic aromatic substitution. nih.govacs.org This process results in a formal two-carbon insertion into the C-N bond, yielding pyridin-4-yl α-substituted acetamides. acs.orgacs.org The reaction is facilitated by the pyridine nitrogen, which increases the electrophilicity of the ipso-carbon, and by an electron-withdrawing halide at the 3-position. acs.org
The most well-known aminopyridine catalyst, 4-Dimethylaminopyridine (DMAP), is crucial for promoting the Steglich rearrangement, a key step in the Steglich esterification. organic-chemistry.orgsynarchive.comrsc.org In this process, DMAP acts as a potent nucleophile, attacking the O-acylisourea intermediate that is formed from a carboxylic acid and a coupling agent like dicyclohexylcarbodiimide (DCC). organic-chemistry.orgrsc.org This forms a highly reactive N-acylpyridinium intermediate ("active ester"). organic-chemistry.org This intermediate is more susceptible to attack by an alcohol than the O-acylisourea and, importantly, is unable to undergo an unproductive intramolecular rearrangement to a stable N-acylurea, which can be a significant side reaction in the absence of DMAP. organic-chemistry.orgrsc.org The alcohol then attacks the activated acyl group, forming the ester and regenerating the DMAP catalyst. nih.gov
| Rearrangement Type | Aminopyridine System | Reactants | Product |
| Intramolecular Nucleophilic Substitution | 3-Halo-4-aminopyridines | Acyl chloride, triethylamine | Pyridin-4-yl α-substituted acetamide (B32628) nih.govacs.orgacs.org |
| Steglich Rearrangement (Acyl-transfer) | 4-Dimethylaminopyridine (DMAP) as catalyst | Carboxylic acid, alcohol, DCC | Ester, N,N'-Dicyclohexylurea organic-chemistry.orgsynarchive.com |
Comprehensive Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of "2-Dimethylaminopyridin-4-ol" in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (1H) and Carbon-13 (13C) NMR spectroscopy are fundamental techniques for assigning the structure of organic molecules. The chemical shift (δ), reported in parts per million (ppm), of each nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of atoms within the molecule.
In the 1H NMR spectrum of "this compound," the protons on the pyridine (B92270) ring are expected to appear as distinct signals. The protons at positions 3, 5, and 6 would exhibit characteristic chemical shifts and coupling patterns (doublets or singlets depending on substitution) that allow for their unambiguous assignment. The methyl protons of the dimethylamino group would typically appear as a singlet in the upfield region of the spectrum. The hydroxyl proton's chemical shift can be variable and is often concentration and solvent-dependent.
The 13C NMR spectrum provides complementary information on the carbon skeleton. Each unique carbon atom in "this compound" will give rise to a distinct resonance. The carbon atoms of the pyridine ring will have chemical shifts in the aromatic region, with the carbon bearing the hydroxyl group (C4) and the dimethylamino group (C2) showing characteristic downfield shifts due to the electronegativity of the attached heteroatoms. The methyl carbons of the dimethylamino group will appear in the upfield aliphatic region.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| H3 | 6.0-6.5 | - |
| H5 | 6.0-6.5 | - |
| H6 | 7.5-8.0 | - |
| N(CH3)2 | 2.9-3.2 | 35-40 |
| OH | Variable | - |
| C2 | - | 155-160 |
| C3 | - | 100-105 |
| C4 | - | 160-165 |
| C5 | - | 100-105 |
| C6 | - | 145-150 |
Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms and elucidating the stereochemistry of a molecule. For "this compound," several 2D NMR experiments would be instrumental:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks. It would be used to confirm the connectivity of the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (1H-13C). It allows for the definitive assignment of which proton is attached to which carbon in the pyridine ring.
While "this compound" itself is not chiral, these 2D NMR techniques would be crucial for determining the stereochemistry of any chiral derivatives.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of "this compound" would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm-1 would be indicative of the O-H stretching vibration of the hydroxyl group. The C-N stretching of the dimethylamino group would likely appear in the 1350-1250 cm-1 region. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1600-1400 cm-1 range.
Raman spectroscopy provides complementary information and is particularly useful for observing symmetric vibrations and non-polar bonds. The breathing mode of the pyridine ring is often a strong band in the Raman spectrum. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Dimethylamino (-N(CH3)2) | C-N Stretch | 1350-1250 |
| Pyridine Ring | C=C, C=N Stretch | 1600-1400 |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Aromatic C-H | C-H Bend | 900-675 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of "this compound" is expected to be dominated by π → π* transitions within the aromatic pyridine ring. The presence of the electron-donating dimethylamino and hydroxyl groups is likely to cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted pyridine. researchgate.net
Studies on related compounds like 4-(dimethylamino)pyridine (DMAP) show strong absorption bands in the near-UV region, which are assigned to 1Lb and 1La transitions. researchgate.net The electronic absorption of "this compound" would also be sensitive to the solvent polarity.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Expected λmax (nm) |
| π → π | 250-300 |
| n → π | >300 (weak) |
X-ray Crystallography for Definitive Solid-State Molecular Structure Determination
For related compounds, such as salts of 4-dimethylaminopyridinium, X-ray crystallography has revealed detailed information about the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net A crystal structure of "this compound" would definitively confirm the connectivity and provide insights into the intermolecular hydrogen bonding network involving the hydroxyl group and the pyridine nitrogen.
Electronic Circular Dichroism for Absolute Configuration Determination of Chiral Analogues
Electronic Circular Dichroism (ECD) is a spectroscopic technique used to determine the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light. While "this compound" is achiral, ECD would be an essential tool for characterizing any chiral analogues or derivatives.
If a chiral center were introduced into the molecule, for example, by modification of a substituent, the resulting enantiomers would produce mirror-image ECD spectra. By comparing the experimental ECD spectrum to that predicted by quantum chemical calculations, the absolute configuration (R or S) of the chiral center could be determined.
Advanced Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for optimizing molecular geometry and analyzing electronic properties. For a molecule like 2-Dimethylaminopyridin-4-ol, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to determine the most stable three-dimensional arrangement of its atoms.
The geometry optimization process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. In this compound, this would involve determining the planarity of the pyridine (B92270) ring, the orientation of the dimethylamino group, and the conformation of the hydroxyl group. The electronic structure analysis would provide insights into the distribution of electron density, molecular orbitals, and atomic charges, which are fundamental to understanding the molecule's reactivity and properties. Studies on similar pyridine derivatives have successfully used DFT to elucidate their structural and electronic characteristics. nih.govniscair.res.in
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. irjweb.comnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. aimspress.com For this compound, the electron-donating dimethylamino and hydroxyl groups are expected to raise the energy of the HOMO, while the electron-withdrawing nitrogen atom in the pyridine ring influences the LUMO energy. Computational studies on related aminopyridine and hydroxypyridine derivatives have shown that such substitutions significantly impact the HOMO-LUMO gap and, consequently, the molecule's reactivity profile. niscair.res.inresearchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for a Substituted Pyridine Derivative (Data based on analogous compounds for illustrative purposes)
| Parameter | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
This interactive table demonstrates typical values obtained from DFT calculations for pyridine derivatives. The specific values for this compound would require dedicated computational analysis.
Natural Bond Orbital (NBO) Analysis for Electronic Stability, Hyperconjugation, and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. It provides a detailed picture of the bonding and electronic structure by analyzing the interactions between filled and vacant orbitals.
Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and prone to attack by electrophiles, and regions of positive electrostatic potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating these as primary sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic attack. MEP analysis is a standard method for predicting the reactive behavior of molecules in various chemical reactions. mdpi.com
Time-Dependent DFT (TD-DFT) for Simulating Electronic Absorption and Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and to simulate their electronic absorption spectra (UV-Vis spectra). By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the absorption maxima (λmax) and the nature of the transitions (e.g., π→π* or n→π*).
For this compound, TD-DFT calculations would help in understanding its photophysical properties. The presence of the amino and hydroxyl groups, both chromophores, would be expected to lead to characteristic absorptions in the UV-visible region. The calculated spectrum can be compared with experimental data to validate the computational model and to gain a deeper understanding of the electronic transitions involved. This method has been successfully applied to various pyridine derivatives to interpret their electronic spectra. researchgate.netnih.gov
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the activation energies associated with these transition states, chemists can predict the most likely reaction pathways.
For reactions involving this compound, such as its role as a catalyst or its participation in substitution reactions, computational modeling could be used to map out the step-by-step mechanism. For instance, in a catalytic cycle, the calculations could identify the formation of key intermediates and the energy barriers for each step, providing insights that are often difficult to obtain through experimental means alone. Theoretical studies have been instrumental in understanding the mechanisms of reactions catalyzed by related compounds like 4-Dimethylaminopyridine (B28879) (DMAP). researchgate.net
Theoretical Assessment of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Intermolecular interactions play a crucial role in determining the physical properties of a compound, such as its melting point, boiling point, and solubility, as well as its behavior in biological systems. Theoretical methods can be used to assess the strength and nature of these interactions, including hydrogen bonding and π-π stacking.
In the case of this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine ring nitrogen can also accept a hydrogen bond. The aromatic ring itself can participate in π-π stacking interactions with other aromatic systems. Computational studies can quantify the energies of these interactions, helping to predict how molecules of this compound will interact with each other in the solid state or in solution, and how they might bind to a biological target. Similar theoretical assessments have been performed on other heterocyclic compounds to understand their aggregation behavior and crystal packing. researchgate.net
Synthesis and Functionalization of Aminopyridinol Derivatives and Analogues
Development of Substituted Aminopyridine Derivatives with Tunable Reactivity
The ability to fine-tune the reactivity of aminopyridine derivatives is crucial for their application as catalysts and ligands. Researchers have developed various methods to introduce functional groups at specific positions on the pyridine (B92270) ring, thereby modulating their electronic and steric properties.
A notable approach involves the synthesis of 2,6-diacetamido-4-hydroxy pyridine as a key intermediate. This process begins with 4-hydroxypyridine (B47283) and utilizes a Chichibabin reaction to introduce the amino groups. Following a series of protection and deprotection steps, the free hydroxyl group at the 4-position becomes susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups, providing a versatile route to 4-substituted 2,6-diacetamido pyridines. researchgate.net
Another strategy focuses on the synthesis of 2-aminopyridine (B139424) derivatives through multicomponent reactions. One such method employs enaminones as key precursors in a one-pot, solvent-free reaction, offering an efficient and environmentally friendly route to a variety of substituted 2-aminopyridines. mdpi.com The structures of these compounds are typically confirmed using spectroscopic techniques like FTIR, ¹H NMR, and ¹³C NMR. mdpi.com
Furthermore, the Sonogashira and Glaser cross-coupling reactions have been utilized to synthesize aminopyridine derivatives. nih.gov For instance, a 2-aminopyridine moiety can be converted to a terminal acetylene (B1199291) derivative, which can then undergo coupling reactions to produce the desired substituted compounds. nih.gov While some of these derivatives have shown weak inhibitory activity against certain enzymes, the aminopyridine motif itself holds significant potential for further development. nih.gov
A mild and efficient solvent-free methodology has also been developed for the synthesis of multi-substituted pyridines from ylidenemalononitriles at room temperature. nih.gov This method provides access to a broad scope of pyridines with various substitution patterns, some of which exhibit interesting photophysical properties like aggregation-induced emission (AIE). nih.gov
Table 1: Synthetic Methodologies for Substituted Aminopyridine Derivatives
| Starting Material | Key Reaction | Product Type | Reference |
| 4-Hydroxypyridine | Chichibabin reaction, Nucleophilic substitution | 4-Substituted 2,6-diacetamido pyridines | researchgate.net |
| Enaminones, Malononitrile, Primary amines | Multicomponent reaction | Substituted 2-aminopyridines | mdpi.com |
| 2-Aminopyridine | Sonogashira/Glaser coupling | Substituted aminopyridines | nih.gov |
| Ylidenemalononitriles | Solvent-free reaction | Multi-substituted pyridines | nih.gov |
Design and Synthesis of Chiral Aminopyridine Derivatives for Asymmetric Catalysis
The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has spurred the development of chiral catalysts. Chiral aminopyridine derivatives have emerged as promising candidates for asymmetric catalysis due to their unique structural and electronic properties. nih.govrsc.org
One successful approach involves the synthesis of a library of tunable chiral pyridine–aminophosphine ligands. These ligands are based on chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds, which are obtained in high yields and with excellent enantioselectivities through the ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines. rsc.org These chiral P,N ligands have demonstrated remarkable performance in the iridium-catalyzed asymmetric hydrogenation of various challenging substrates, including benchmark olefins and seven-membered cyclic imines. rsc.org
Another strategy focuses on the development of structurally rigid, chiral quaternary ammonium (B1175870) salts and bifunctional amino-catalysts derived from commercially available (R)- or (S)-binaphthol. nih.gov These C₂-symmetric chiral phase-transfer catalysts have been successfully applied to the practical asymmetric synthesis of various amino acid derivatives. nih.govnih.govresearchgate.net
The synthesis of tailor-made α-amino acids has also been achieved using chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and chiral tridentate ligands. researchgate.net This methodology has proven to be versatile, allowing for the preparation of a wide range of amino acid structures. researchgate.net
Table 2: Chiral Aminopyridine Derivatives in Asymmetric Catalysis
| Catalyst Type | Scaffold | Application | Reference |
| Pyridine–aminophosphine ligands | 2-(Pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline | Asymmetric hydrogenation | rsc.org |
| Quaternary ammonium salts | (R)- or (S)-binaphthol | Asymmetric synthesis of amino acids | nih.gov |
| Ni(II) complexes of Schiff bases | Chiral tridentate ligands | Asymmetric synthesis of α-amino acids | researchgate.net |
Multicomponent Synthesis of DMAP-Based Aldehydes and Ugi Reaction Derivatives
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov The Ugi four-component reaction (U-4CR), which combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, is a particularly versatile MCR for generating highly functionalized molecules. nih.govnih.gov
Researchers have explored the use of diastereoselective Ugi reactions for the synthesis of chiral 4-(dimethylamino)pyridine (DMAP) derivatives. nih.gov By reacting DMAP-based aldehydes with α-amino acids and tert-butyl isocyanide, a variety of chiral DMAP structures can be synthesized in one pot. nih.gov The diastereoselectivity of the reaction is highly dependent on the specific combination of the α-amino acid and the DMAP-based aldehyde. nih.gov For example, reactions with 4-(dimethylamino)-3-pyridine-carboxaldehyde have been shown to produce 3-substituted DMAP derivatives with moderate to high diastereoselectivity. nih.gov
The Ugi reaction offers a rapid and efficient pathway to a diverse range of dipeptide scaffolds, making it a valuable tool for drug discovery. nih.gov The reaction is typically carried out in polar solvents, suggesting a stepwise mechanism involving polar ionic intermediates. nih.gov The initial step is the condensation between the carbonyl compound and the amine. nih.gov
Table 3: Diastereoselective Ugi Reactions of DMAP-Based Aldehydes
| DMAP-Based Aldehyde | α-Amino Acid | Diastereoselectivity | Product | Reference |
| 4-(Dimethylamino)-2-pyridine-carboxaldehyde | Various α-amino acids | Low | 2-Substituted DMAP derivatives | nih.gov |
| 4-(Dimethylamino)-3-pyridine-carboxaldehyde | Various α-amino acids | Moderate to high | 3-Substituted DMAP derivatives | nih.gov |
Synthesis and Catalytic Properties of Aminopyridine N-Oxide Derivatives
Aminopyridine N-oxides represent a class of compounds with significant potential as catalysts and in medicinal chemistry. acs.org The N-oxide functionality imparts unique properties, including increased polarity and the ability to form strong hydrogen bonds. acs.org
The synthesis of aminopyridine N-oxides can be achieved through the oxidation of the corresponding aminopyridines. acs.org While various oxidizing agents can be used, hydrogen peroxide is often preferred due to its cost-effectiveness and the formation of water as the only byproduct. acs.org
A practical and efficient method for the synthesis of substituted 2-aminopyridines from pyridine N-oxides has been developed. nih.gov This one-pot, two-step process involves the reaction of pyridine N-oxides with activated isocyanides, followed by the mild hydrolysis of the resulting N-formyl-2-aminopyridines. nih.gov This method is particularly useful for the synthesis of 2-aminopyridines that are difficult to obtain through other routes. nih.gov
Chiral 4-aryl-pyridine-N-oxides (ArPNOs) have been rationally designed and synthesized as efficient nucleophilic organocatalysts. acs.org These catalysts have been successfully applied to the acylative dynamic kinetic resolution of azoles, aldehydes, and anhydrides. acs.org Mechanistic studies have revealed that the N-oxide group is essential for the enhanced catalytic activity and chiral induction. acs.org
Furthermore, 2-aryl-4-(dimethylamino)pyridine-N-oxides have been shown to be highly efficient and selective catalysts for the phosphorylation of amino acid derivatives and polyols. rsc.org
Table 4: Synthesis and Applications of Aminopyridine N-Oxide Derivatives
| Derivative | Synthesis Method | Application | Reference |
| Substituted 2-aminopyridines | Reaction of pyridine N-oxides with activated isocyanides | Synthetic intermediate | nih.gov |
| Chiral 4-aryl-pyridine-N-oxides | Multi-step synthesis | Asymmetric catalysis | acs.org |
| 2-Aryl-4-(dimethylamino)pyridine-N-oxides | Suzuki coupling, oxidation, SNAr substitution | Phosphorylation catalyst | rsc.org |
Preparation and Application of Polymer-Bound Aminopyridine Catalysts
The immobilization of catalysts on solid supports, such as polymers, offers several advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and suitability for continuous flow processes. princeton.edu Polymer-bound aminopyridine catalysts have been developed for a variety of organic transformations. dtic.milacs.org
One approach to preparing polymer-bound aminopyridines involves the reaction of a chloromethylated polymer with a suitable aminopyridine derivative. dtic.mil However, direct reaction with polydentate amines can lead to crosslinking. dtic.mil A more controlled method involves a multi-step procedure to attach discrete polydentate amine units to the polymer backbone. dtic.mil These polymer-supported chelating agents can then be used to prepare metal complexes with potential applications in catalytic oxidations. dtic.mil
For instance, polymer-bound Co(II) complexes of Schiff bases have been investigated as catalysts for the oxidation of substituted phenols. dtic.mil These bound complexes have shown catalytic activity, and in some cases, enhanced selectivity compared to their homogeneous counterparts. dtic.mil
The development of polymer-supported chiral catalysts is of particular interest for asymmetric synthesis. sciencemadness.org For example, a polymer-bound version of (DHQD)₂PHAL, a well-known chiral ligand, has been synthesized and shown to be effective in asymmetric reactions. scribd.com The insoluble polymeric ligand can be quantitatively recovered and reused. scribd.com
Table 5: Polymer-Bound Aminopyridine Catalysts
| Polymer Support | Aminopyridine Derivative | Application | Reference |
| Chloromethylated polystyrene | Polydentate amines | Catalytic oxidation | dtic.mil |
| Crosslinked polystyrene | 4-Aminopyridine | General catalysis | acs.org |
| Insoluble polymer | (DHQD)₂PHAL | Asymmetric catalysis | scribd.com |
Rational Design of Novel Pyridinol-Based Ligand Platforms
The rational design of novel ligand platforms is a key driver of innovation in catalysis and medicinal chemistry. mdpi.com By understanding the structure-activity relationships of existing compounds, researchers can design new molecules with improved properties. mdpi.com
In the context of pyridinol-based compounds, rational design has been employed to create novel heterocyclic phenols. nih.gov For example, starting from the structure of acetaminophen (B1664979), researchers have synthesized pyridinol-fused ring analogues that are predicted to be effective electron donors. nih.gov Two of these compounds have shown inhibitory activity against prostaglandin (B15479496) H synthases and myoglobin, and also exhibited improved metabolic stability and lower cytotoxicity compared to acetaminophen. nih.gov
The design of novel pyridinol-based hydrazone derivatives has also been explored. doi.org Three such compounds have been synthesized and characterized, and their optoelectronic properties have been investigated using quantum chemical calculations. doi.org These studies provide valuable insights into the electronic structure and potential applications of these materials. doi.org
Furthermore, the rational design of pyridine-based drug candidates for lymphoma therapy has been reported. mdpi.com This highlights the broad potential of pyridinol and related scaffolds in the development of new therapeutic agents. mdpi.comnih.gov
Table 6: Rationally Designed Pyridinol-Based Compounds
| Compound Class | Design Strategy | Potential Application | Reference |
| Pyridinol-fused ring analogues | Based on acetaminophen structure | Anti-inflammatory agents | nih.gov |
| Halo-pyridinol-based hydrazones | Synthesis and theoretical exploration | Optoelectronic materials | doi.org |
| Pyridine-based compounds | Target-specific design | Lymphoma therapy | mdpi.com |
Coordination Chemistry of Aminopyridinol Systems
Aminopyridine Derivatives as Ligands in Transition Metal Complexes
Aminopyridine derivatives are a significant class of ligands in coordination chemistry due to their ability to form stable complexes with a wide array of transition metals. researchgate.net The inclusion of additional donor groups, as in the case of 2-Dimethylaminopyridin-4-ol, enhances their versatility, allowing for various coordination modes.
The 4-hydroxypyridine (B47283) component of the molecule is subject to keto-enol tautomerism, existing in equilibrium with 4-pyridone. This equilibrium is sensitive to the solvent and the nature of the metal ion involved. The coordination can occur through the hydroxyl group in the enol form or the carbonyl oxygen in the keto form, in addition to the primary coordination site at the pyridine (B92270) nitrogen.
For this compound, several binding modes to a metal center (M) are conceivable:
Monodentate N-coordination: Through the lone pair of the pyridine ring nitrogen. This is a common coordination mode for simple pyridine derivatives.
Monodentate O-coordination: Through the oxygen of the 4-hydroxy/4-pyridone group.
Bidentate (N,O)-chelation: Forming a chelate ring involving the pyridine nitrogen and the oxygen of the 4-hydroxy group. This mode is often seen in related 3-hydroxy-4-pyridinone ligands, which are effective bidentate chelators for metal ions like Fe(III), Ga(III), and Al(III). nih.gov
Bridging coordination: The ligand could bridge two metal centers, for instance, using the pyridine nitrogen and the exocyclic oxygen atom.
The dimethylamino group at the 2-position can also influence the coordination properties, primarily through its electronic donating effect, which increases the basicity and nucleophilicity of the pyridine nitrogen. While direct coordination through the dimethylamino nitrogen is sterically more hindered, it cannot be entirely ruled out. Studies on related aminopyridine ligands show their ability to form complexes with a variety of metals, including iron, copper, nickel, and zinc. researchgate.netrjpbcs.com For instance, copper complexes with DMAP have been studied for their catalytic activity, and magnesium has been shown to form a hexameric 4-pyridyl complex via reductive cleavage of the C-N bond in DMAP. tue.nlnih.gov
| Ligand | Metal Ion | Resulting Complex Structure/Formula | Key Findings |
|---|---|---|---|
| 3-Hydroxy-4-pyridinone derivatives | Fe(III), Al(III), Ga(III) | Stable tris-chelated M(III) complexes | Demonstrates the strong bidentate chelating ability of the hydroxypyridinone scaffold. nih.gov |
| 4-Dimethylaminopyridine (B28879) (DMAP) | Copper(II) | Mononuclear and dinuclear complexes | Both species are catalytically active in oxidative coupling, with the mononuclear being more active. tue.nl |
| Salicylaldehyde-tyrosine Schiff base with DMAP | Cu(II), Ni(II), Zn(II) | Mixed ligand complexes, e.g., [M(L)(dmap)] | Complexes exhibit luminescence and biological activity. rjpbcs.com |
| 4-Dimethylaminopyridine (DMAP) | Magnesium(I) | [{(Arnacnac)Mg(4-C5H4N)}6] | Formation of a hexameric organometallic ring via C-N bond activation. nih.gov |
| 2-Hydroxy-pyridine (H-PyO) | Group 4 (Ti, Zr, Hf) | Dinuclear, trinuclear, and tetranuclear alkoxide complexes | Shows diverse binding modes leading to novel structures. osti.gov |
Investigation of Metal-Ligand Mediated Processes and Catalysis
The structural features of this compound suggest its potential as both a ligand and a catalyst, particularly when complexed with a transition metal. The field has seen extensive use of the closely related 4-dimethylaminopyridine (DMAP) as a highly efficient nucleophilic catalyst for a wide range of organic reactions. taylorandfrancis.comchemicalbook.com
The catalytic activity of DMAP is attributed to the high nucleophilicity of its pyridine nitrogen, which is enhanced by the electron-donating dimethylamino group through resonance. vaia.com In processes like acylation, DMAP attacks the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by a nucleophile (e.g., an alcohol). wikipedia.org It is reasonable to infer that the 2-dimethylamino group in this compound would impart similar catalytic properties.
When such a ligand is coordinated to a metal center, the catalytic activity can be significantly modulated. The metal can act as a Lewis acid, activating substrates, or it can facilitate redox processes. For example, copper-DMAP complexes have been shown to be effective catalysts for the oxidative coupling of 2,6-dimethylphenol. tue.nl The metal-ligand interaction can lead to the formation of specific catalytically active species in solution.
The 4-hydroxy group can also participate in catalysis. It can act as a proton shuttle, facilitating proton transfer steps in a reaction mechanism. In a metal complex, the deprotonated pyridinolate form can create a more electron-rich metal center, thereby influencing its reactivity. Iron complexes with aminopyridine-based ligands have been investigated as catalysts for oxidation reactions, mimicking biological systems. researchgate.net
| Catalyst System | Reaction Type | Role of the Aminopyridine/Hydroxypyridine Moiety |
|---|---|---|
| 4-Dimethylaminopyridine (DMAP) | Acylation, Esterification, Silylation | Acts as a nucleophilic catalyst, forming a reactive acylpyridinium intermediate. taylorandfrancis.comsemanticscholar.org |
| Copper(II) / DMAP | Oxidative Coupling of Phenols | DMAP acts as a ligand to form the active catalyst complex. tue.nl |
| Iron(III) / Aminopyridine Ligands | Catechol Dioxygenase Mimicry | The ligand stabilizes the iron center and modulates its redox properties for aerial oxidation. researchgate.net |
| Copper(II) / 4'-Phenyl-terpyridine | Aerobic Oxidation of Alcohols | The pyridine-based ligand forms a catalytically active complex with copper. rsc.org |
Ligand Design Strategies for Modulating Coordination Environments and Catalytic Activity
The rational design of ligands is a cornerstone of modern catalysis. By systematically modifying the structure of a ligand like this compound, it is possible to fine-tune the steric and electronic properties of the resulting metal complex, thereby optimizing its catalytic activity and selectivity. researchgate.net
Key strategies for modifying the aminopyridinol scaffold include:
Steric Tuning: Altering the bulk of the substituents on the amino group (e.g., replacing methyl with larger alkyl groups) or on the pyridine ring can control substrate access to the metal center. This is a classic strategy to influence selectivity, for instance, in polymerization catalysis.
Electronic Tuning: Introducing electron-donating or electron-withdrawing groups at different positions on the pyridine ring can modulate the electron density at the metal center. This directly impacts the metal's Lewis acidity and redox potential, which are critical for catalysis.
Introduction of Chirality: Incorporating chiral centers into the ligand structure is the basis for asymmetric catalysis. For an aminopyridinol ligand, chirality could be introduced in a substituent on the pyridine ring or on the amino group, enabling the synthesis of enantiomerically enriched products.
Development of Multifunctional Ligands: The aminopyridinol framework is inherently bifunctional. nih.gov Designing more complex ligands where one part of the molecule binds the metal and another part performs a secondary function (e.g., substrate recognition via hydrogen bonding) can lead to highly selective catalysts.
Encapsulation and Supramolecular Design: A sophisticated strategy involves using ligand building blocks to construct a cage-like structure around the metal catalyst. This "second coordination sphere" can create a microenvironment that mimics an enzyme's active site, controlling substrate orientation and enhancing catalytic performance.
| Design Strategy | Modification Example | Expected Effect on Catalysis |
|---|---|---|
| Steric Hindrance | Replacing -NMe2 with -N(iPr)2 | Increased selectivity for less bulky substrates. |
| Electronic Variation | Adding a nitro group (electron-withdrawing) to the ring | Increases Lewis acidity of the metal center; may alter redox potential. |
| Introduction of Chirality | Using a chiral amine to synthesize the ligand | Enables enantioselective catalysis. researchgate.net |
| Increasing Denticity | Linking two aminopyridinol units together | Creates a more stable complex and a well-defined coordination geometry. |
Emerging Research Directions and Future Perspectives in Aminopyridinol Chemistry
Exploration of Novel Organocatalytic Systems Beyond Acyl Transfer
While the role of aminopyridine derivatives as catalysts for acyl transfer is well-established, a significant emerging trend is the exploration of their catalytic activity in reactions that forge carbon-carbon and carbon-heteroatom bonds. This expansion of their catalytic repertoire is driven by the unique electronic properties of the aminopyridinol core, which can be fine-tuned through substitution to modulate basicity, nucleophilicity, and hydrogen-bonding capabilities.
Recent studies have demonstrated the potential of aminopyridine-based organocatalysts in a variety of transformations beyond simple acylation. For instance, chiral aminopyridine derivatives are being investigated as catalysts for asymmetric aldol reactions and Michael additions, critical processes in the synthesis of complex chiral molecules. In these reactions, the aminopyridine moiety can act as a Brønsted base to deprotonate a pro-nucleophile or as a Lewis base to activate an electrophile, often in a stereocontrolled manner.
The development of bifunctional aminopyridine catalysts, incorporating a hydrogen-bond donor or another catalytic group, is a particularly promising avenue. These systems can provide synergistic activation of both the nucleophile and the electrophile, leading to enhanced reactivity and stereoselectivity. For example, an aminopyridine unit can be tethered to a thiourea or squaramide moiety to create a catalyst capable of orchestrating complex bond-forming events with high precision.
| Reaction Type | Catalyst Structure | Key Transformation | Reference |
|---|---|---|---|
| Asymmetric Michael Addition | Chiral Aminopyridine-Thiourea | Addition of malonates to nitro-olefins | [Fictionalized for illustrative purposes] |
| Asymmetric Aldol Reaction | Proline-derived Aminopyridine | Addition of ketones to aldehydes | [Fictionalized for illustrative purposes] |
| Baylis-Hillman Reaction | Functionalized 4-Aminopyridine | Coupling of aldehydes and activated alkenes | [Fictionalized for illustrative purposes] |
Integration of Aminopyridinol Derivatives into Advanced Functional Materials
The unique photophysical and electronic properties of aminopyridinol derivatives are paving the way for their integration into a new generation of advanced functional materials. The inherent fluorescence of some aminopyridine structures, for instance, makes them attractive candidates for the development of chemical sensors and bio-imaging agents. The pyridinol moiety can act as a recognition site for specific analytes, and binding events can trigger a change in the fluorescence signal, enabling sensitive and selective detection. Research has shown that 2-aminopyridine-based fluorescent compounds can act as chemosensors for metal ions like Fe³⁺ and Hg²⁺. researchgate.net
In the realm of polymer science, aminopyridinol derivatives can be incorporated into polymer backbones or used as functional pendants to impart specific properties. For example, polymers containing aminopyridine units may exhibit enhanced thermal stability, altered solubility, or the ability to coordinate with metal ions, leading to applications in areas such as catalysis, separation science, and drug delivery. The amine functionality can also serve as a cross-linking site or a point of attachment for other functional molecules. Amine-functional polymers, in general, are valued for their versatile reactivity in biomedical and pharmaceutical applications. polysciences.com Furthermore, the development of molecularly imprinted polymers (MIPs) offers a pathway to create materials with tailored recognition sites for specific molecules, with potential applications in diagnostics and drug delivery. mdpi.com
| Material Type | Functional Role of Aminopyridinol | Potential Application |
|---|---|---|
| Fluorescent Sensor | Analyte recognition and signal transduction | Environmental monitoring, medical diagnostics |
| Functional Polymer | Monomeric unit or functional side group | Catalyst support, drug delivery vehicle, smart material |
| Organic Light-Emitting Diode (OLED) | Component of the emissive layer | Display technology, solid-state lighting |
Harnessing Computational Tools for De Novo Design of Enhanced Aminopyridinol Structures
The advent of powerful computational tools has revolutionized the process of catalyst and materials design, and the field of aminopyridinol chemistry is no exception. Quantum mechanical (QM) and quantum mechanics/molecular mechanics (QM/MM) methods are being increasingly employed to elucidate the mechanisms of aminopyridine-catalyzed reactions at the atomic level. mdpi.com These computational studies provide valuable insights into the roles of the catalyst, substrates, and solvent in the transition state, which can guide the rational design of more efficient and selective catalysts. bris.ac.uknih.gov
Beyond mechanistic studies, computational chemistry is enabling the de novo design of novel aminopyridinol structures with tailored properties. nih.govbiorxiv.org By employing computational screening and optimization algorithms, researchers can explore vast chemical spaces to identify promising catalyst candidates without the need for extensive experimental synthesis and testing. For example, computational models can be used to predict the catalytic activity and stereoselectivity of a library of virtual aminopyridinol derivatives, allowing for the prioritization of the most promising candidates for synthesis. This in silico approach significantly accelerates the discovery of new and improved organocatalysts.
| Computational Method | Application | Key Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic investigation of catalytic cycles | Transition state geometries and activation energies |
| QM/MM Simulations | Modeling enzyme-like catalysis | Understanding the role of the protein environment |
| Virtual Screening | Discovery of new catalyst scaffolds | Identification of lead compounds with desired properties |
Applications in Complex Chemical Transformations and Cascade Reactions
The ability of aminopyridinol derivatives to catalyze a range of chemical transformations makes them valuable tools for the construction of complex molecular architectures through cascade reactions. Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations that occur in a single pot, without the need for isolation of intermediates. These processes are highly atom- and step-economical, making them attractive for sustainable chemical synthesis.
Aminopyridine catalysts can initiate or participate in cascade sequences that lead to the rapid assembly of complex heterocyclic frameworks. nih.govacs.orgresearchgate.net For example, an aminopyridine-catalyzed Michael addition could be followed by an intramolecular cyclization and subsequent aromatization to afford a polycyclic aromatic compound. The development of multicomponent reactions (MCRs) catalyzed by aminopyridine derivatives is another active area of research. mdpi.comscispace.comresearchgate.netnih.govsemanticscholar.org In an MCR, three or more reactants are combined in a single reaction vessel to generate a product that contains portions of all the starting materials. Aminopyridine catalysts can play a crucial role in activating one or more of the components in an MCR, thereby facilitating the formation of multiple bonds in a single operation.
The application of aminopyridinol-based catalysts in the synthesis of natural products and pharmaceuticals is a testament to their growing importance in complex chemical synthesis. As our understanding of their catalytic capabilities deepens, it is anticipated that aminopyridinol derivatives will find even broader application in the development of innovative and efficient synthetic methodologies.
Q & A
Q. What synthetic strategies are effective for preparing 2-Dimethylaminopyridin-4-ol derivatives?
A common approach involves alkylation reactions using brominated precursors (e.g., bromoalkanes or fluorinated ethers) in anhydrous solvents like tetrahydrofuran (THF) with sodium hydride (NaH) as a base. Post-synthetic deprotection steps (e.g., removal of pyrrolidine protecting groups) yield the final amine derivatives. For example, compounds with fluorinated side chains can be synthesized via nucleophilic substitution, achieving yields of 31–81% depending on steric and electronic factors .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Critical measures include:
- Dust control : Use local exhaust ventilation and avoid static discharge to prevent explosive dust accumulation .
- Personal protective equipment (PPE) : Wear particulate-filter respirators (EN 143 standard), nitrile gloves, and eye protection. Barrier creams are recommended for skin protection .
- Storage : Store in well-ventilated areas, away from incompatible substances (e.g., strong oxidizers) .
Q. Which analytical techniques are most reliable for characterizing this compound derivatives?
Nuclear magnetic resonance (NMR) spectroscopy (1H and 19F) is indispensable for confirming substituent positions and fluorine incorporation. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity. For example, 19F NMR at 282 MHz can resolve fluorinated side-chain configurations .
Advanced Research Questions
Q. How can researchers address contradictions in reported catalytic activity of this compound complexes?
Systematic comparisons of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) are critical. For instance, discrepancies in nitration yields may arise from trace moisture in solvents, which can be mitigated using molecular sieves. Purity validation via HPLC and kinetic studies under controlled atmospheres (e.g., inert gas) can isolate variables .
Q. What computational tools predict the electronic behavior of this compound in coordination complexes?
Density functional theory (DFT) calculations optimize molecular geometries and predict frontier molecular orbitals (HOMO/LUMO). Atoms-in-molecules (AIM) analysis further elucidates bonding interactions, such as metal-ligand charge transfer in Cu(II) complexes. These methods align with experimental UV-Vis and cyclic voltammetry data .
Q. What methodologies assess the stability of this compound under varying environmental conditions?
Accelerated stability studies under controlled humidity (20–80% RH) and temperature (4–40°C) can identify degradation pathways. Gas chromatography-mass spectrometry (GC-MS) detects volatile decomposition products (e.g., pyridine fragments), while thermogravimetric analysis (TGA) monitors thermal stability. Storage in amber glass under nitrogen extends shelf life .
Q. How can decomposition products of this compound be identified during long-term storage?
Degradation products (e.g., oxidized amines or hydrolyzed pyridines) are characterized via LC-MS/MS and compared against synthetic standards. First-aid measures for exposure (e.g., skin rinsing) imply potential irritants, necessitating toxicity profiling of byproducts .
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., variable reaction yields), replicate experiments with rigorous controls (e.g., anhydrous conditions, standardized reagents) and publish negative results to clarify reproducibility .
- Data Sharing : Adhere to open-data principles for spectral and crystallographic data to enable meta-analyses and computational modeling, enhancing transparency in structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
